molecular formula C9H18ClNO3 B1441174 Methyl 3-(3-piperidinyloxy)propanoate hydrochloride CAS No. 1219979-50-6

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

Cat. No. B1441174
M. Wt: 223.7 g/mol
InChI Key: YZGHVMSITZBVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(3-piperidinyloxy)propanoate hydrochloride” is a chemical compound with the CAS Number: 874365-37-4 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3- (3-piperidinyl)propanoate hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Physical And Chemical Properties Analysis

“Methyl 3-(3-piperidinyloxy)propanoate hydrochloride” is a powder . It has a molecular weight of 207.7 and a molecular formula of C9H18ClNO3. The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

Research has explored the synthesis of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential anticonvulsants. These compounds, which include Methyl 3-(3-piperidinyloxy)propanoate hydrochloride, combine fragments of known antiepileptic drugs such as ethosuximide and levetiracetam. Studies in mice showed that some of these compounds exhibited significant anticonvulsant properties and were effective in diminishing pain responses in models of tonic pain (Kamiński et al., 2016).

Crystal Polymorphism in Pharmaceutical Compounds

Falicaine hydrochloride, a compound related to Methyl 3-(3-piperidinyloxy)propanoate hydrochloride, was studied for its crystal polymorphism, an essential aspect of pharmaceutical chemistry. This research provides insights into the physical stability and formulation of such compounds, which is crucial for their efficacy and safety in medical applications (Schmidt, 2005).

Neuroprotective Agents

Another compound structurally related to Methyl 3-(3-piperidinyloxy)propanoate hydrochloride showed potent and selective antagonistic effects on N-methyl-D-aspartate (NMDA) receptors. This research highlights the potential of such compounds in neuroprotective therapies, especially in conditions involving glutamate toxicity (Chenard et al., 1995).

Metabolic Activity in Obesity

A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a compound related to Methyl 3-(3-piperidinyloxy)propanoate hydrochloride, showed that chronic administration led to reduced food intake and weight gain in obese rats. This finding suggests potential applications in obesity management (Massicot et al., 1985).

Safety And Hazards

“Methyl 3-(3-piperidinyloxy)propanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it is a hazard . The compound is an irritant , and it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 3-piperidin-3-yloxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)4-6-13-8-3-2-5-10-7-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGHVMSITZBVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-piperidinyloxy)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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